The Pharmacological Scaffold of 4,5,6,7-Tetrahydroindazole
The Pharmacological Scaffold of 4,5,6,7-Tetrahydroindazole
A Technical Guide to Biological Activity and Therapeutic Potential
Executive Summary
The 4,5,6,7-tetrahydroindazole (THI) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets through judicious functionalization. Unlike its fully aromatic indazole counterpart, the THI scaffold possesses a flexible cyclohexene ring fused to the pyrazole core, offering unique stereochemical opportunities and lipophilicity profiles.
This technical guide analyzes the biological activity of THI derivatives, focusing on three primary therapeutic axes: selective COX-2 inhibition (anti-inflammatory) , HSP90/Kinase modulation (oncology) , and antimicrobial efficacy . It provides researchers with actionable structure-activity relationship (SAR) insights, validated experimental protocols, and mechanistic pathway visualizations.
Part 1: Structural Architecture & SAR Analysis
The core utility of the THI scaffold lies in its modifiability at three critical vectors: the pyrazole nitrogens (N1/N2), the C3 position, and the fused cyclohexane ring (C4-C7).
Structure-Activity Relationship (SAR) Logic
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N1/N2 Substitution (The Anchor): Bulky aryl groups (e.g., 4-methoxyphenyl, 4-fluorophenyl) at N1 or N2 are critical for hydrophobic pocket occupation in targets like COX-2 and HSP90.
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C3 Functionalization (The Warhead): Introduction of electron-withdrawing groups (CF3) or heterocycles (thiazoles, pyridines) at C3 significantly modulates electronic affinity and hydrogen bond donor/acceptor capability.
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Cyclohexane Ring (The Lipophilic modulator): The C4-C7 region allows for the introduction of polar groups to tune solubility (LogP) without disrupting the primary pharmacophore binding at the pyrazole core.
Visualization: THI Scaffold SAR Map
Figure 1: Structure-Activity Relationship (SAR) map of the tetrahydroindazole scaffold highlighting key modification zones.
Part 2: Therapeutic Frontier I – Anti-Inflammatory Activity
Primary Target: Cyclooxygenase-2 (COX-2) Mechanism: Selective inhibition via Arg106 interaction.
THI derivatives have emerged as potent non-steroidal anti-inflammatory drugs (NSAIDs) with a safety profile superior to traditional agents. The saturation of the benzene ring (present in indazoles) to a cyclohexene ring (in THIs) alters the spatial arrangement, allowing specific derivatives to fit the COX-2 side pocket (Val523) while being excluded from the smaller COX-1 hydrophobic channel.
Mechanistic Insight
Molecular modeling reveals that potent THI derivatives (e.g., 2,3-diaryl-4,5,6,7-tetrahydroindazoles) establish a critical
Comparative Potency Data
Table 1: Inhibitory concentration (IC50) of select THI derivatives vs. Standards.
| Compound Class | Substituent (C3) | Substituent (N2) | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) |
| THI-A (Lead) | 4-OCH3-Phenyl | Phenyl | 0.87 | >100 | >115 |
| THI-B | 4-F-Phenyl | Phenyl | 1.27 | >50 | >39 |
| Celecoxib | (Standard) | - | 0.82 | 15.0 | 18.3 |
| Indomethacin | (Standard) | - | 0.60 | 0.02 | 0.03 (Non-selective) |
Experimental Protocol: In Vitro COX Inhibition Assay
Objective: Determine the selectivity of THI compounds for COX-2 vs. COX-1.
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Reagent Preparation:
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Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0).
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Prepare Hematin cofactor solution (1 µM final).
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Dissolve THI test compounds in DMSO (Final DMSO concentration < 2%).
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Incubation:
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In a 96-well plate, add 10 µL of enzyme (COX-1 or COX-2) to 150 µL of assay buffer containing Hematin.
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Add 20 µL of test compound (varying concentrations: 0.01 – 100 µM).
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Incubate at 25°C for 15 minutes to allow inhibitor binding.
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Reaction Initiation:
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Add 20 µL of Arachidonic Acid (substrate) and TMPD (colorimetric co-substrate).
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Incubate for 5 minutes at 25°C.
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Measurement:
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Measure absorbance at 590 nm using a microplate reader. The oxidation of TMPD is directly proportional to COX enzymatic activity.
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Data Analysis:
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Calculate % Inhibition =
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Plot log-concentration vs. inhibition to derive IC50 values using non-linear regression (Sigmoidal dose-response).
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Part 3: Therapeutic Frontier II – Oncology (HSP90 & Kinases)
Primary Targets: Heat Shock Protein 90 (HSP90), CDK2, ITK.
The THI scaffold serves as a bioisostere for the adenosine ring of ATP, allowing it to target the ATP-binding pockets of kinases and chaperones.
Mechanism of Action: HSP90 Inhibition
HSP90 stabilizes oncogenic client proteins (HER2, AKT, c-MET). THI derivatives bind to the N-terminal or C-terminal ATP pocket of HSP90, preventing ATP hydrolysis. This inhibits the chaperone cycle, leading to the ubiquitination and proteasomal degradation of client proteins.
Visualization: HSP90-Mediated Apoptosis Pathway
Figure 2: Mechanism of action for THI-based HSP90 inhibition leading to oncogenic client protein degradation.
Experimental Protocol: MTT Cytotoxicity Assay
Objective: Evaluate the antiproliferative potency of THI derivatives against cancer cell lines (e.g., MCF-7, HCT-116).
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Cell Seeding:
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Seed tumor cells (e.g.,
cells/well) in 96-well plates containing DMEM supplemented with 10% FBS. -
Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.
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Compound Treatment:
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Prepare serial dilutions of THI compounds in culture medium.
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Replace medium in wells with 100 µL of compound-containing medium. Include DMSO vehicle control and Cisplatin positive control.
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Incubate for 48 or 72 hours.
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MTT Addition:
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Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
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Incubate for 4 hours at 37°C. Viable cells reduce yellow MTT to purple formazan crystals.
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Solubilization:
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Carefully aspirate medium.
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Add 150 µL of DMSO to dissolve formazan crystals. Shake plate for 10 minutes.
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Quantification:
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Measure absorbance at 570 nm.
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Calculate IC50 values relative to vehicle control.
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Part 4: Therapeutic Frontier III – Antimicrobial Activity
Target: Bacterial Cell Wall / Fungal Membrane Biosynthesis Key Insight: Fusion of the THI scaffold with a thiazole ring (forming tetrahydroindazolyl-thiazoles) dramatically enhances antimicrobial potency.
Research indicates that 2-thiazolyl-4,5,6,7-tetrahydroindazole derivatives exhibit significant bacteriostatic activity against Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA).
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Key Compound: 4-(4,5,6,7-tetrahydro-2H-indazol-2-yl)thiazole derivatives.
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Potency: MIC values as low as 7.81 µg/mL against S. aureus.[1][2]
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SAR Note: The presence of a urea linker or hydrazide moiety at C3 can further broaden the spectrum to include Candida albicans (antifungal).
References
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Molecular modeling and structural analysis of some tetrahydroindazole and cyclopentanepyrazole derivatives as COX-2 inhibitors. Arabian Journal of Chemistry.
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Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives. Bioorganic & Medicinal Chemistry Letters.
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Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors. Bioorganic Chemistry.
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Synthesis and Antimicrobial Activities of (4,5,6,7-Tetrahydro-1H-indazol-2(3H)-yl)thiazole Derivatives. Letters in Drug Design & Discovery.
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Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation. Scientific Reports.
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Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry.
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Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors. Journal of Medicinal Chemistry.
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Synthesis and in vitro antitumor and antimicrobial activity of some 2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazole and 3,3a,4,5,6,7-hexahydroindazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.
